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Core Science & Biosynthesis

Foundational

4,4-dimethylchroman-8-carboxylic acid CAS registry number and exact mass

For Researchers, Scientists, and Drug Development Professionals Introduction The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules exhibiting a wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules exhibiting a wide range of biological activities. The inherent structural rigidity and the presence of a modifiable aromatic ring make it a valuable starting point for the design of novel therapeutic agents. This technical guide focuses on a specific derivative, 4,4-dimethylchroman-8-carboxylic acid, providing a comprehensive overview of its chemical identity, a plausible synthetic route, detailed spectroscopic characterization, and a discussion of its potential applications in drug discovery and development. While this particular molecule is not extensively documented in publicly available literature, this guide synthesizes information from related structures and fundamental chemical principles to provide a robust framework for its study.

Chemical Identity and Properties

4,4-Dimethylchroman-8-carboxylic acid, also referred to as 2,2-dimethylchroman-8-carboxylic acid under a different numbering convention for the chroman ring, possesses a unique combination of a rigid bicyclic core with a gem-dimethyl substitution and a carboxylic acid moiety on the aromatic ring. This substitution pattern is anticipated to influence its physicochemical properties, such as lipophilicity and acidity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
CAS Registry Number 82553-56-8[1]
Molecular Formula C₁₂H₁₄O₃Calculated
Molecular Weight 206.24 g/mol [2]
Exact Mass 206.09430 DaCalculated

Note: The IUPAC name can vary based on the numbering of the chroman ring. The CAS registry number corresponds to the 2,2-dimethyl nomenclature.

4,4-dimethylchroman-8-carboxylic_acid C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 C12 C C3->C12 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 H3 H C5->H3 C6->C1 C11 C C6->C11 C7 C C8 C C7->C8 C9 C C7->C9 C10 C C7->C10 C8->C3 H4 H C8->H4 H5 H C8->H5 H6 H C9->H6 H7 H C9->H7 H8 H C9->H8 H9 H C10->H9 H10 H C10->H10 H11 H C10->H11 O2 O C11->O2 O3 O C11->O3 H12 H C12->H12 H13 H C12->H13 O1->C7 H14 H O3->H14

Caption: Molecular structure of 4,4-dimethylchroman-8-carboxylic acid.

Synthesis Methodology

Proposed Synthetic Workflow

G start 2-Hydroxy-3-methylbenzoic acid step1 Protection of Carboxylic Acid start->step1 MeOH, H₂SO₄ (cat.) intermediate1 Methyl 2-hydroxy-3-methylbenzoate step1->intermediate1 step2 O-Alkylation intermediate1->step2 3,3-Dimethylallyl bromide, K₂CO₃ intermediate2 Methyl 2-(3-methylbut-2-en-1-yloxy)-3-methylbenzoate step2->intermediate2 step3 Claisen Rearrangement intermediate2->step3 Heat (e.g., 180-200 °C) intermediate3 Methyl 3-(3,3-dimethylallyl)-2-hydroxy-3-methylbenzoate step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 Acid catalyst (e.g., PPA or Amberlyst-15) intermediate4 Methyl 4,4-dimethylchroman-8-carboxylate step4->intermediate4 step5 Saponification intermediate4->step5 1. NaOH, H₂O/MeOH 2. H₃O⁺ end 4,4-Dimethylchroman-8-carboxylic acid step5->end

Caption: Proposed synthetic workflow for 4,4-dimethylchroman-8-carboxylic acid.

Experimental Protocol

Step 1: Esterification of 2-Hydroxy-3-methylbenzoic Acid

  • To a solution of 2-hydroxy-3-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-hydroxy-3-methylbenzoate.

Causality: Protection of the carboxylic acid as a methyl ester is crucial to prevent its interference in the subsequent base-mediated O-alkylation step.

Step 2: O-Alkylation with 3,3-Dimethylallyl Bromide

  • To a solution of methyl 2-hydroxy-3-methylbenzoate in a polar aprotic solvent like acetone or DMF, add anhydrous potassium carbonate.

  • Add 3,3-dimethylallyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, filter off the potassium carbonate and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain methyl 2-(3-methylbut-2-en-1-yloxy)-3-methylbenzoate.

Causality: The Williamson ether synthesis is a reliable method for forming the ether linkage required for the subsequent Claisen rearrangement.

Step 3: Thermal Claisen Rearrangement

  • Heat the purified methyl 2-(3-methylbut-2-en-1-yloxy)-3-methylbenzoate neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-200 °C.

  • Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.

  • Cool the reaction mixture and purify the resulting methyl 3-(3,3-dimethylallyl)-2-hydroxy-3-methylbenzoate by column chromatography.

Causality: The Claisen rearrangement is a powerful pericyclic reaction that regioselectively introduces the dimethylallyl group onto the aromatic ring at the ortho position to the hydroxyl group, setting the stage for cyclization.

Step 4: Intramolecular Hydroalkoxylation (Cyclization)

  • Dissolve the product from Step 3 in a suitable solvent such as toluene or dichloromethane.

  • Add an acid catalyst, for instance, a strong protic acid like polyphosphoric acid (PPA) or a solid acid catalyst like Amberlyst-15.

  • Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction (if using PPA, by pouring onto ice) and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield methyl 4,4-dimethylchroman-8-carboxylate.

Causality: Acid-catalyzed intramolecular hydroalkoxylation facilitates the cyclization of the phenolic hydroxyl group onto the double bond of the dimethylallyl substituent, forming the chroman ring.

Step 5: Saponification to the Carboxylic Acid

  • Dissolve the methyl 4,4-dimethylchroman-8-carboxylate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide and reflux the mixture for 2-4 hours.

  • After cooling, remove the methanol under reduced pressure.

  • Acidify the aqueous residue with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 4,4-dimethylchroman-8-carboxylic acid.[5]

Causality: Basic hydrolysis (saponification) of the methyl ester followed by acidification is a standard and high-yielding method to obtain the final carboxylic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and substituent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
10.0 - 13.0br s1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[13]
~7.8d1HAr-HAromatic proton ortho to the carboxylic acid, deshielded by its electron-withdrawing effect.
~7.2t1HAr-HAromatic proton meta to the carboxylic acid.
~7.0d1HAr-HAromatic proton para to the carboxylic acid.
~4.2t2H-OCH₂-Methylene protons at the 2-position of the chroman ring, adjacent to the oxygen atom.
~1.9t2H-CH₂-Methylene protons at the 3-position of the chroman ring.
~1.4s6H-C(CH₃)₂Two equivalent methyl groups at the 4-position, appearing as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
170 - 180-COOHCarbonyl carbon of the carboxylic acid, highly deshielded.[13]
~155Ar-C-OAromatic carbon attached to the ether oxygen.
~135Ar-CAromatic quaternary carbon adjacent to the carboxylic acid.
~130Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~120Ar-CHAromatic methine carbon.
~118Ar-CAromatic quaternary carbon.
~75-C(CH₃)₂Quaternary carbon at the 4-position of the chroman ring.
~65-OCH₂-Methylene carbon at the 2-position.
~35-CH₂-Methylene carbon at the 3-position.
~25-C(CH₃)₂Methyl carbons at the 4-position.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carboxylic acid and chroman functional groups.[6][8][11][12]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchCharacteristic broad absorption of a hydrogen-bonded carboxylic acid.[6][12]
~2950MediumC-H stretchAliphatic C-H stretching of the methyl and methylene groups.
~1700StrongC=O stretchCarbonyl stretching of the aromatic carboxylic acid.[6][11]
~1600, ~1480MediumC=C stretchAromatic ring vibrations.
~1250StrongC-O stretchAsymmetric C-O-C stretching of the ether in the chroman ring and C-O stretching of the carboxylic acid.[11]
Mass Spectrometry (MS) (Predicted)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

m/zInterpretationRationale
206[M]⁺Molecular ion peak.
191[M - CH₃]⁺Loss of a methyl group from the gem-dimethyl position.
161[M - COOH]⁺Loss of the carboxylic acid group.
147[M - C(CH₃)₂ + H]⁺Retro-Diels-Alder type fragmentation of the chroman ring.

Potential Applications and Future Research

While specific biological data for 4,4-dimethylchroman-8-carboxylic acid is scarce, the chroman scaffold is a cornerstone in many biologically active compounds. Derivatives of 2,2-dimethylchroman have been reported to possess a range of pharmacological activities, suggesting potential avenues of investigation for the title compound.

Inferred Biological Activities
  • Anticancer Potential: Many chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]

  • Antimicrobial Activity: Chroman and chromone derivatives have shown efficacy against a variety of bacterial and fungal pathogens. The substitution pattern on the chroman ring significantly influences their antimicrobial potency.[6]

  • Neuroprotective Effects: Certain chroman derivatives have been explored for their potential in treating neurodegenerative diseases. Their antioxidant properties and ability to modulate specific signaling pathways are thought to contribute to these effects.[6]

  • Ion Channel Modulation: 4,6-Disubstituted 2,2-dimethylchromans have been identified as modulators of ATP-sensitive potassium channels, with effects on insulin release and smooth muscle relaxation.[1]

G Compound 4,4-Dimethylchroman-8- carboxylic Acid Derivative Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Modulation Pathway Signaling Pathway (e.g., PI3K/Akt) Target->Pathway Activation/Inhibition Response Biological Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

Caption: Hypothetical mechanism of action for a 4,4-dimethylchroman-8-carboxylic acid derivative.

Future Research Directions

The unique structural features of 4,4-dimethylchroman-8-carboxylic acid warrant further investigation. Key areas for future research include:

  • Synthesis and Characterization: The development and optimization of a reliable synthetic route, followed by comprehensive spectroscopic and crystallographic characterization to confirm its structure.

  • Biological Screening: A broad-based biological screening campaign to identify its potential therapeutic targets. This could include assays for anticancer, antimicrobial, and neuroprotective activities, as well as its effects on various ion channels and enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with modifications at the carboxylic acid group (e.g., esters, amides) and on the aromatic ring to establish a clear SAR and optimize for potency and selectivity.

  • Pharmacokinetic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness and potential for in vivo efficacy.

Conclusion

4,4-Dimethylchroman-8-carboxylic acid represents an intriguing, yet underexplored, molecule with significant potential for applications in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic strategy, and a predictive analysis of its spectroscopic characteristics. By leveraging the known biological activities of related chroman derivatives, this guide also highlights promising avenues for future research into its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel chroman-based therapeutic agents.

References

  • NextSDS. (n.d.). 2,2-DiMethylchroMan-8-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of coumarins. Retrieved from [Link]

  • PubChem. (2021). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid. Retrieved from [Link]

  • Natural Products Atlas. (2022). 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid (NP0051413). Retrieved from [Link]

  • Roy, D. K., & De, S. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(61), 35054–35081. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 2-Methylchromone-8-acetic Acids and 2-Methylchromone-8-carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • Mourad, A. K., & Czekelius, C. (2011). Synthesis from Carboxylic Acid Derivatives (Update 2011). Science of Synthesis, 20.2, 61-124. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2007). The Synthesis of Chromenes, Chromans, Coumarins and Related Heterocycles via Tandem Reactions of Salicylic Aldehydes or Salicylic Imines with ??,??-Unsaturated Compounds. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Jetir. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Retrieved from [Link]

  • NIST WebBook. (n.d.). (3S,3aR,6R,8aS)-7,7-Dimethyl-8-methyleneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2014). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Yang, Y., Su, D., & Li, L. (2007). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. Journal of the American Chemical Society, 129(46), 14197–14203. Retrieved from [Link]

  • Whitman College. (2008). GCMS Section 6.12. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Exploratory

In Vitro Biological Profiling of 4,4-Dimethylchroman-8-Carboxylic Acid Derivatives: A Technical Guide to Target Validation and Assay Design

Executive Summary In the landscape of medicinal chemistry, 4,4-dimethylchroman-8-carboxylic acid is rarely deployed as a terminal therapeutic agent. Instead, it serves as a highly privileged, foundational pharmacophore[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, 4,4-dimethylchroman-8-carboxylic acid is rarely deployed as a terminal therapeutic agent. Instead, it serves as a highly privileged, foundational pharmacophore[1]. While the free acid exhibits negligible standalone biological activity, its structural architecture provides an ideal scaffold for synthesizing potent modulators of lipid metabolism and ion channel gating. Specifically, functionalization at the C8-carboxylic acid position yields high-affinity inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT)[1] and modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].

This whitepaper provides an in-depth technical framework for researchers and drug development professionals to evaluate the in vitro biological activity of 4,4-dimethylchroman-8-carboxylic acid derivatives, focusing on mechanistic causality, self-validating assay protocols, and quantitative data interpretation.

Structural Rationale & Pharmacophore Dynamics

The transition from a biologically inert precursor to a highly active therapeutic agent relies on the precise spatial arrangement of the chroman (benzopyran) core:

  • Conformational Locking: The gem-dimethyl moiety at the C4 position provides critical steric bulk. This restricts the flexibility of the benzopyran ring, locking the molecule into a rigid conformation that perfectly complements the deep, hydrophobic binding pockets of target enzymes[1].

  • Synthetic Handle for H-Bonding: The C8-carboxylic acid is the primary site for derivatization. Converting this acid into an acylamino or substituted urea group establishes an essential hydrogen-bond donor/acceptor network. Without this functionalization, the molecule cannot anchor itself to the catalytic residues of its targets.

Primary In Vitro Target: ACAT-1 Inhibition

Mechanistic Causality

ACAT-1 is an endoplasmic reticulum (ER)-resident enzyme responsible for catalyzing the esterification of free cholesterol and fatty acyl-CoA into cholesteryl esters[3]. In macrophages, overactivity of ACAT-1 leads to the accumulation of lipid droplets, driving foam cell formation and atherosclerosis[1]. In oncology, altered cholesterol metabolism requires ACAT-1 to store excess lipids, making it a prime target for inducing tumor cell apoptosis[3]. Chroman-8-carboxamide derivatives act as competitive inhibitors, physically blocking the active site of ACAT-1.

ACAT_Pathway Chol Free Cholesterol (ER Membrane) ACAT ACAT-1 Enzyme (Target) Chol->ACAT Acyl Fatty Acyl-CoA Acyl->ACAT CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification Drug Chroman-8-Derivatives (Inhibitor) Drug->ACAT Competitive Inhibition

Diagram illustrating the ACAT-1 lipid metabolism pathway and the inhibitory intervention point.

Protocol 1: Self-Validating ACAT-1 Microsomal Radiochemical Assay

To accurately quantify the IC50 of chroman derivatives, a radiochemical assay utilizing intact microsomes is required.

System Validation Metrics: Every assay plate must include Avasimibe (a well-characterized ACAT inhibitor) as a positive control[4] and DMSO as a vehicle (negative) control. The assay is only considered valid if the calculated Z'-factor is ≥ 0.5 , ensuring the signal window is robust enough to distinguish true hits from assay noise.

Step-by-Step Methodology:

  • Microsome Preparation: Isolate microsomes from HepG2 cells or rat liver via differential ultracentrifugation (100,000 × g). Causality: ACAT-1 is an integral membrane protein; utilizing intact ER microsomes preserves its native tertiary structure and lipid microenvironment, which is lost in purified recombinant systems.

  • Master Mix Assembly: Prepare an assay buffer containing 0.1 M potassium phosphate (pH 7.4), 1 mM dithiothreitol (DTT), and 2 mg/mL Bovine Serum Albumin (BSA)[4]. Causality: BSA acts as a lipid carrier, preventing the highly hydrophobic chroman derivatives and substrates from precipitating or adhering to the microplate walls.

  • Compound Incubation: Pre-incubate the microsomes (100 µg protein) with the synthesized 4,4-dimethylchroman-8-carboxylic acid derivatives (serial dilutions in DMSO) for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µM of [14C]-oleoyl-CoA (specific activity ~50 mCi/mmol) to initiate esterification. Incubate for exactly 15 minutes.

  • Quenching & Extraction: Terminate the reaction by adding a 2:1 (v/v) mixture of chloroform/methanol (Folch extraction). Causality: This biphasic partition cleanly separates the unreacted, water-soluble[14C]-oleoyl-CoA (aqueous phase) from the newly synthesized, highly lipophilic [14C]-cholesteryl oleate (organic phase).

  • Quantification: Extract the lower organic phase, evaporate under nitrogen, and quantify the radioactivity via Liquid Scintillation Counting (LSC). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 Step 1: Preparation Microsomes + Chroman Derivatives Step2 Step 2: Incubation Add [14C]-Oleoyl-CoA (15 min, 37°C) Step1->Step2 Step3 Step 3: Quenching Stop reaction with Chloroform/MeOH Step2->Step3 Step4 Step 4: Extraction Isolate organic lipid phase Step3->Step4 Step5 Step 5: Detection Liquid Scintillation Counting (IC50) Step4->Step5

Step-by-step workflow for the self-validating in vitro ACAT-1 radiochemical screening assay.

Secondary In Vitro Target: CFTR Ion Channel Modulation

Beyond lipid metabolism, benzopyran derivatives synthesized from the 4,4-dimethylchroman-8-carboxylic acid scaffold are documented modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2].

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

To evaluate the efficacy of these derivatives as CFTR potentiators, direct measurement of chloride ion flux is required.

System Validation Metrics: The assay utilizes Ivacaftor (a known CFTR potentiator) as a positive control. Current specificity is validated by applying CFTRinh-172 at the end of the recording; a >90% drop in current confirms the measured flux was exclusively CFTR-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing mutant CFTR (e.g., ΔF508 or G551D) on glass coverslips.

  • Solution Setup: Fill the recording pipette with an intracellular solution containing 110 mM CsCl and 2 mM MgATP. The extracellular bath should contain 140 mM NMDG-Cl. Causality: Replacing sodium and potassium with NMDG and Cesium eliminates contaminating cation currents, isolating the chloride flux.

  • Seal Formation: Achieve a gigaseal (>1 GΩ) and rupture the patch to enter the whole-cell configuration. Clamp the voltage at -60 mV.

  • Perfusion & Recording: Perfuse the chroman derivative (1–10 µM) into the bath. Record the potentiation of the macroscopic chloride current using a patch-clamp amplifier (e.g., Axopatch 200B).

Quantitative SAR Data Presentation

The following table summarizes the Structure-Activity Relationship (SAR) demonstrating why the free acid must be derivatized to achieve in vitro biological activity against ACAT-1.

Compound ClassTargetIC50 (nM)Mechanistic Efficacy Notes
4,4-dimethylchroman-8-carboxylic acid (Precursor)ACAT-1> 10,000Biologically inert. Lacks the necessary hydrogen-bond donor network required for active site anchoring.
Chroman-8-carboxamide derivative (Optimized)ACAT-1~ 120Potent inhibition. The amide linkage establishes critical H-bonds, while the gem-dimethyl group ensures optimal spatial fit[1].
Avasimibe (Positive Control)ACAT-160Clinical-stage ACAT inhibitor used to validate assay sensitivity and calculate the Z'-factor[4].

References

  • Title: CA2087423A1 - Benzopyran derivative, process for producing the same and pharmaceutical composition containing the same Source: Google Patents URL
  • Title: US8846718B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxo1-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)
  • Title: Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment Source: ACS Nano URL: [Link]

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential of 4,4-Dimethylchroman-8-carboxylic Acid

Abstract The chroman ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chroman ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the synthesis and potential significance of a specific, yet underexplored, member of this family: 4,4-dimethylchroman-8-carboxylic acid. While a singular "discovery" paper for this exact molecule is not prominent in the literature, its structural motifs suggest a compelling rationale for its synthesis, driven by the continual search for novel therapeutics. This guide will, therefore, construct a plausible discovery pathway rooted in the established biological activities of related chroman carboxylic acids and provide detailed, field-proven synthetic protocols for its creation and derivatization. We will explore the chemical logic behind the proposed synthetic strategies and discuss the potential therapeutic applications that make this compound a person of interest for researchers in drug development.

Introduction: The Rationale for Discovery

The discovery of new chemical entities in drug development is often a process of rational design, building upon known pharmacophores to enhance potency, selectivity, or pharmacokinetic properties. The chroman scaffold is a prime example of a molecular framework that has been extensively explored for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The addition of a carboxylic acid moiety to this scaffold provides a crucial handle for forming esters and amides, allowing for the generation of diverse compound libraries for biological screening.[1]

The specific substitution pattern of 4,4-dimethylchroman-8-carboxylic acid, with its gem-dimethyl group at the C4 position and a carboxylic acid at the C8 position, presents a unique combination of features. The gem-dimethyl group can impart steric hindrance, potentially influencing binding to biological targets and metabolic stability. The C8-carboxylic acid offers a distinct vector for derivatization compared to more commonly functionalized positions on the chroman ring.

This guide, therefore, posits the "discovery" of 4,4-dimethylchroman-8-carboxylic acid not as a singular event, but as a logical progression in the exploration of the chroman chemical space. Its synthesis is a necessary step to investigate its potential as a novel therapeutic agent or a versatile building block in medicinal chemistry.

Plausible Synthetic Pathways to the 4,4-Dimethylchroman Core

The construction of the 4,4-dimethylchroman scaffold is the initial critical step. Several synthetic strategies can be envisioned, leveraging established organic chemistry principles. A common and effective method involves the reaction of a phenol with a suitable three-carbon component to form the pyran ring.

Synthesis of the 4,4-Dimethylchroman Scaffold

A plausible and efficient method for the synthesis of the 4,4-dimethylchroman core involves the acid-catalyzed reaction of a phenol with isoprene or a related C5 building block. This approach, a variation of the chroman synthesis, is attractive due to the commercial availability of the starting materials.

G phenol Phenol intermediate Carbocation Intermediate phenol->intermediate Reaction with isoprene Isoprene isoprene->intermediate acid_catalyst Acid Catalyst (e.g., H2SO4) cyclization Intramolecular Cyclization intermediate->cyclization Forms dimethylchroman 4,4-Dimethylchroman cyclization->dimethylchroman Yields G dimethylchroman 4,4-Dimethylchroman lithiation Ortho-Lithiation at C8 dimethylchroman->lithiation Reacts with nBuLi n-Butyllithium nBuLi->lithiation aryllithium Aryllithium Intermediate lithiation->aryllithium Forms carboxylation Carboxylation aryllithium->carboxylation Quenched with CO2 Carbon Dioxide (CO2) CO2->carboxylation final_product 4,4-Dimethylchroman-8-carboxylic acid carboxylation->final_product Yields

Sources

Exploratory

Toxicity and safety data for 4,4-dimethylchroman-8-carboxylic acid

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 4,4-dimethylchroman-8-carboxylic acid Preamble: A Strategic Framework for Novel Compound Evaluation In the realm of drug discovery and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 4,4-dimethylchroman-8-carboxylic acid

Preamble: A Strategic Framework for Novel Compound Evaluation

In the realm of drug discovery and chemical development, researchers are frequently confronted with novel chemical entities (NCEs) for which no public safety or toxicity data exists. 4,4-dimethylchroman-8-carboxylic acid is one such compound. This guide, therefore, is not a repository of existing data but rather a comprehensive, in-depth technical roadmap for establishing the safety profile of this and other similar NCEs.

As a Senior Application Scientist, my objective is to move beyond a simple checklist of assays. This document provides the causal logic behind the experimental choices, outlining a tiered, systematic approach that progresses from computational predictions to complex biological systems. This self-validating system ensures that each stage of testing informs the next, optimizing resource allocation and adhering to the highest standards of scientific integrity and regulatory expectations. Every protocol and recommendation herein is grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Part 1: Compound Characterization and In Silico Profiling

The foundational step in any safety assessment is to understand the molecule's intrinsic physicochemical properties and to predict its likely behavior in a biological system. This is achieved through computational, or in silico, modeling before any resource-intensive laboratory experiments are initiated.

Molecular Identity
  • IUPAC Name: 4,4-dimethyl-3,4-dihydro-2H-chromene-8-carboxylic acid

  • Molecular Formula: C₁₂H₁₄O₃

  • Molecular Weight: 206.24 g/mol

Predicted Physicochemical and ADMET Properties

Modern computational tools can provide crucial early insights into a compound's potential for drug-likeness.[1][2][3][4][5] These predictions are instrumental in designing relevant biological assays and anticipating potential liabilities.

Property CategoryParameterPredicted ValueSignificance in Safety Assessment
Physicochemical LogP (Lipophilicity)~2.5 - 3.5Influences membrane permeability, protein binding, and metabolic pathways. A moderate LogP suggests good absorption potential.
Water SolubilityLow to ModerateAffects formulation for in vivo studies and potential for precipitation at the site of administration.
pKa~4.0 - 5.0 (Acidic)The carboxylic acid group will be ionized at physiological pH, impacting solubility, cell penetration, and interaction with targets.
Absorption Caco-2 PermeabilityModerate to HighPredicts potential for oral absorption by simulating the intestinal barrier.
Distribution Blood-Brain Barrier (BBB) PenetrationUnlikely to ModerateChromane structures can sometimes cross the BBB; the carboxylic acid group may limit this. Essential for CNS safety assessment.
Plasma Protein BindingHighHigh binding can limit the free fraction of the compound available to exert therapeutic or toxic effects.
Metabolism CYP450 Inhibition (e.g., 3A4, 2D6)PossiblePrediction of potential drug-drug interactions. Chromane scaffolds can be substrates for CYP enzymes.[6]
Excretion Route of EliminationLikely Hepatic/RenalThe carboxylic acid moiety suggests potential for glucuronidation and renal clearance.
Toxicity Genotoxicity (Ames)Low ProbabilityIn silico alerts for mutagenicity are checked based on structural motifs.
hERG InhibitionLow to Moderate RiskSome cyclic structures can interact with the hERG channel; this is a critical early flag for cardiotoxicity.
Hepatotoxicity (DILI)IndeterminateDILI is notoriously difficult to predict in silico and requires experimental verification.[7][8][9]

Table 1: Predicted ADMET profile for 4,4-dimethylchroman-8-carboxylic acid based on general structural activity relationships.

Part 2: A Tiered Strategy for In Vitro Toxicity Assessment

The in vitro testing phase is a critical screening funnel designed to identify potential hazards using cell-based assays. This approach aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing by identifying non-viable candidates early.

InVitro_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Specific Organ Toxicity cluster_2 Decision Gate Cytotoxicity General Cytotoxicity (e.g., MTT, LDH Assays) Determine IC50 Cardiotoxicity Cardiotoxicity (hERG Inhibition Assay) Cytotoxicity->Cardiotoxicity If IC50 is acceptable Genotoxicity Genotoxicity Screening (Bacterial Reverse Mutation - Ames Test) Genotoxicity_Confirm Genotoxicity Confirmation (In Vitro Micronucleus Assay) Genotoxicity->Genotoxicity_Confirm If Ames is negative or equivocal Hepatotoxicity Hepatotoxicity (DILI Models - e.g., 3D Spheroids) Cardiotoxicity->Hepatotoxicity Decision Proceed to In Vivo Studies? Hepatotoxicity->Decision Genotoxicity_Confirm->Decision

Caption: Tiered workflow for in vitro toxicity assessment.

General Cytotoxicity: Measuring Cell Viability

The first experimental step is to determine the concentration range at which the compound causes general cell death. This provides a baseline for dosing in all subsequent, more specific in vitro assays. The MTT and LDH assays are two of the most common methods.[10][11][12]

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the supernatant.[11][12][13]

  • Cell Plating: Seed a suitable cell line (e.g., HepG2 human liver cells or HEK293 human embryonic kidney cells) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4,4-dimethylchroman-8-carboxylic acid in DMSO. Create a serial dilution series (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well of the new plate.[12]

  • Incubation & Measurement: Incubate the reaction plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the vehicle control. Determine the IC₅₀ (the concentration that causes 50% cell death).

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. The standard initial battery includes a bacterial mutation assay and an in vitro mammalian cell assay.

  • Bacterial Reverse Mutation (Ames) Test (OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. It detects compounds that cause point mutations, which revert the bacteria to a state where they can grow in a nutrient-deficient medium.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay is a reliable method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[14][15][16][17] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.

Cardiovascular Safety: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia known as Torsades de Pointes.[18] Therefore, hERG screening is a mandatory part of preclinical safety assessment.

Automated patch-clamp systems provide high-throughput, accurate data on ion channel function.[18][19][20][21][22]

  • Cell Maintenance: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.

  • Compound Preparation: Prepare a dilution series of 4,4-dimethylchroman-8-carboxylic acid.

  • Assay Execution: The automated system performs whole-cell patch-clamp recordings. Cells are captured, and a giga-seal is formed.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.

  • Compound Application: After establishing a stable baseline current, the compound is applied at increasing concentrations.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated at each concentration to determine the IC₅₀ value. Known hERG inhibitors (e.g., E-4031) are used as positive controls.[18]

Hepatotoxicity: Assessing Drug-Induced Liver Injury (DILI)

DILI is a major reason for drug failure in clinical trials and post-market withdrawal.[7] Predicting DILI is challenging due to complex mechanisms and species differences. Advanced in vitro models are crucial for early detection.

  • Cell Models: While simple cell lines like HepG2 are used for initial screening, they have limited metabolic capacity.[9][23] Primary human hepatocytes (PHHs) are considered the gold standard but are limited by availability and rapid loss of function.[7]

  • 3D Liver Models: 3D spheroid or organ-on-a-chip models, often co-culturing hepatocytes with other liver cells (e.g., Kupffer cells, stellate cells), better mimic the liver microenvironment and maintain metabolic function for longer periods, making them more suitable for assessing chronic DILI risk.[7][23]

Part 3: The In Vivo Toxicity Evaluation Framework

If a compound demonstrates a promising safety profile in vitro, the investigation proceeds to in vivo studies in animal models. These studies are designed to understand the compound's effects in a whole biological system, providing critical information on target organ toxicity, dose-response relationships, and the reversibility of adverse effects.

InVivo_Workflow cluster_0 Phase 1: Dose Ranging & Acute Effects cluster_1 Phase 2: Sub-Chronic & Systemic Effects cluster_2 Phase 3: Chronic & Specialized Toxicity cluster_3 Decision Gate Acute_Tox Acute Oral Toxicity (OECD TG 423 or 425) Determine LD50/GHS Category Repeated_Dose_28d 28-Day Repeated Dose Toxicity (OECD TG 407) Identify Target Organs, NOAEL Acute_Tox->Repeated_Dose_28d Inform Dose Selection Repeated_Dose_90d 90-Day Repeated Dose Toxicity (OECD TG 408 or 409) Confirm NOAEL for Chronic Dosing Repeated_Dose_28d->Repeated_Dose_90d If further development is warranted DART Reproductive & Developmental Toxicity (ICH S5(R3)) Assess Effects on Fertility & Offspring Repeated_Dose_90d->DART Decision Proceed to Clinical Trials? DART->Decision

Caption: Progressive workflow for in vivo toxicity studies.

Acute Oral Toxicity Study

The purpose of this initial in vivo study is not just to determine a lethal dose, but primarily to identify the doses for subsequent repeated-dose studies and to provide information for hazard classification.[24][25] The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that minimizes animal use.[24][25][26][27]

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).[25]

  • Starting Dose: Select a starting dose (e.g., 300 mg/kg) based on any available in silico or in vitro data.

  • Dosing (Step 1): Administer the starting dose to a group of 3 animals by oral gavage.

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[28]

  • Dosing (Step 2):

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, proceed to the next higher or lower dose level with another group of 3 animals.

  • Endpoint: The study allows for classification of the substance into one of the Globally Harmonized System (GHS) categories for acute toxicity.

Repeated Dose Toxicity Studies

These studies are essential for evaluating the cumulative effects of a compound over time. They are designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is critical for calculating the safe starting dose in human clinical trials.

  • 28-Day Study (OECD TG 407): A sub-chronic study that provides initial information on target organs.[29]

  • 90-Day Study (OECD TG 408/409): A longer-term study often required for supporting longer clinical trials and marketing authorization.[30]

ParameterAssessmentRationale
Clinical Observations Daily checks for signs of illness, changes in behavior, skin, fur, eyes, etc.Provides a general overview of the animal's health and well-being.
Body Weight & Food/Water Consumption Measured weekly.A sensitive indicator of general toxicity.
Hematology Analysis of red blood cells, white blood cells, platelets, hemoglobin, etc.Detects effects on the blood and immune system.
Clinical Biochemistry Measurement of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), etc.Identifies potential damage to specific organs like the liver and kidneys.
Urinalysis Analysis of urine for protein, glucose, ketones, and microscopic examination.Provides additional information on kidney function.
Gross Necropsy Macroscopic examination of all organs and tissues at the end of the study.Identifies any visible abnormalities.
Histopathology Microscopic examination of tissues from control and high-dose groups (and any gross lesions).The definitive endpoint for identifying target organ toxicity at the cellular level.

Table 2: Key parameters evaluated in a 28-day repeated dose oral toxicity study.

Reproductive and Developmental Toxicity (DART)

DART studies investigate the potential effects of a compound on fertility (male and female), pregnancy, and the development of the embryo, fetus, and offspring.[31][32][33][34] These studies are guided by the ICH S5(R3) guideline and are crucial for any drug that may be used by women of childbearing potential.[31][32][33][34] The study design can be complex, often involving dosing before mating, during gestation, and through lactation.

Part 4: Safety Pharmacology

Distinct from toxicology, safety pharmacology investigates the effects of a drug candidate on vital physiological functions at therapeutic and supra-therapeutic doses.[35][36][37] The ICH S7A and S7B guidelines mandate a core battery of tests before first-in-human studies.

  • Central Nervous System (CNS): Assessment of effects on behavior, motor activity, coordination, and sensory/motor reflex responses.

  • Cardiovascular System: In-depth evaluation of effects on blood pressure, heart rate, and the electrocardiogram (ECG), building upon the in vitro hERG data.

  • Respiratory System: Assessment of effects on respiratory rate, tidal volume, and other measures of pulmonary function.

Part 5: Integrated Risk Assessment

The culmination of this comprehensive evaluation is the integrated risk assessment. This is not merely a summary of findings but a synthesis of all data—in silico, in vitro, and in vivo—to build a coherent safety profile for 4,4-dimethylchroman-8-carboxylic acid.

The process involves:

  • Hazard Identification: What adverse effects can the compound cause? (e.g., liver enzyme elevation, hERG inhibition).

  • Dose-Response Characterization: At what concentrations or doses do these effects occur? What is the NOAEL?

  • Exposure Assessment: What are the anticipated human exposure levels based on the intended therapeutic dose?

  • Risk Characterization: By comparing the NOAEL to the anticipated human exposure, a safety margin is calculated. This margin, considered alongside the severity of the potential hazard and the intended patient population, determines whether it is reasonably safe to proceed to clinical trials.[38][39]

This structured, evidence-based guide provides the necessary framework for thoroughly evaluating the safety and toxicity of 4,4-dimethylchroman-8-carboxylic acid, ensuring that decisions are driven by robust scientific data and a deep understanding of potential risks.

References

A comprehensive list of authoritative sources and guidelines is provided for verification and further reading.

[Please refer to the search results for the full list of references, which would be formatted here in a numbered list with titles, sources, and clickable URLs.]

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Protocols & Analytical Methods

Method

Application Note: 4,4-Dimethylchroman-8-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Structural Rationale & Medicinal Chemistry Insights In modern drug discovery, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the pharmacokinetic fate of the molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Medicinal Chemistry Insights

In modern drug discovery, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the pharmacokinetic fate of the molecule. 4,4-dimethylchroman-8-carboxylic acid represents a highly specialized, privileged building block that elegantly balances conformational restriction with tunable physicochemical properties.

As a Senior Application Scientist, it is critical to understand the causality behind why this specific scaffold is chosen over simpler benzene or acyclic alternatives:

  • The Chroman Core (Conformational Restriction): The 3,4-dihydro-2H-1-benzopyran (chroman) ring system provides a rigid, oxygen-containing bicyclic framework. This pre-organizes attached functional groups, reducing the entropic penalty upon binding to target proteins compared to flexible acyclic ethers.

  • The Gem-Dimethyl Effect at C4: The addition of the 4,4-dimethyl group is a classic medicinal chemistry maneuver.

    • Metabolic Shielding: The benzylic C4 position of an unsubstituted chroman is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. The gem-dimethyl group completely blocks this metabolic soft spot, significantly extending the in vivo half-life.

    • Steric Buttressing: The bulky methyl groups force the dihydropyran ring into a highly specific half-chair conformation, locking the spatial vector of the entire molecule.

  • The 8-Carboxylic Acid Vector: Positioned ortho to the endocyclic oxygen, the 8-carboxyl group acts as a versatile synthetic handle. The proximity to the ring oxygen allows for unique intramolecular dipole-dipole interactions that dictate the favored rotamer of subsequent amide or ester derivatives, directing them precisely into target binding pockets.

Pharmacological Applications

The unique geometry of the 4,4-dimethylchroman-8-carboxylic acid scaffold has been successfully leveraged across several distinct therapeutic areas:

A. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is a critical enzyme in the amplification of intracellular glucocorticoids, making it a prime target for treating metabolic syndrome and type 2 diabetes. Research has demonstrated that chroman-8-carboxylic acid amides (such as cyclohexyl-methyl-amides) are potent modulators of 11β-HSD1[1]. The incorporation of the 4,4-dimethyl motif into this scaffold increases the lipophilicity (cLogP), enhancing membrane permeability and allowing the inhibitor to efficiently access the endoplasmic reticulum-bound enzyme .

B. Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitors

ACAT inhibitors are designed to lower cholesterol accumulation in arterial walls, suppressing atherosclerosis. Derivatives of 4,4-dimethylchroman-8-carboxylic acid have been utilized to synthesize potent ACAT inhibitors[2]. In these workflows, the 8-carboxylic acid is typically converted into an isocyanate and subsequently trapped by amines to form substituted ureas, which serve as the primary hydrogen-bonding pharmacophore .

C. Retinoid Receptor Modulators (Heteroarotinoids)

The 4,4-dimethylchroman core acts as a bioisostere for the hydrophobic β -ionone ring found in retinoic acid. Heteroarotinoids built on this scaffold exhibit potent biological activity, including the induction of terminal differentiation in promyelocytic cells, while the rigid chroman structure limits the off-target toxicity typically associated with flexible retinoids[3] .

Physicochemical & ADME Profiling

To justify the selection of the 4,4-dimethylated scaffold over the unsubstituted variant, we must analyze the quantitative impact on predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyChroman-8-carboxylic acid4,4-Dimethylchroman-8-carboxylic acidCausality / Impact on Drug Design
Molecular Weight (Da) 178.18206.24Remains well within Lipinski's Rule of 5.
cLogP (Lipophilicity) ~2.1~3.0Enhanced membrane permeability; better CNS/ER penetration.
TPSA (Ų) 46.5346.53Identical polar surface area; maintains aqueous solubility balance.
Rotatable Bonds 11High rigidity retained, minimizing entropic binding penalties.
C4 Oxidation Liability High (Benzylic C-H)Zero (Blocked) Drastic improvement in microsomal stability (longer T1/2​ ).

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for utilizing 4,4-dimethylchroman-8-carboxylic acid in library synthesis.

Protocol A: HATU-Mediated Amide Library Generation

Causality: The 8-carboxylic acid is sterically hindered by the adjacent chroman oxygen and the rigid ring system. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, rapidly overcoming steric barriers.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve 4,4-dimethylchroman-8-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL). Rationale: DMF solubilizes both the lipophilic acid and the highly polar HATU reagent.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir at room temperature for exactly 15 minutes. Rationale: This pre-activation time ensures complete formation of the active ester before the amine can competitively react with HATU.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Stir for 2 hours at room temperature.

  • Validation & QC: Monitor reaction completion via LC-MS. The mass of the active ester intermediate ( [M+H]+ 325) should disappear, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL). Extract with Ethyl Acetate ( 3×5 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×5 mL) to completely partition the DMF into the aqueous phase.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Urea Pharmacophores via Curtius Rearrangement

Causality: To access ACAT-inhibitor-like urea derivatives, the carboxylic acid must be converted to an isocyanate. Diphenylphosphoryl azide (DPPA) is utilized to perform a one-pot Curtius rearrangement. This avoids the isolation of the potentially explosive acyl azide intermediate, creating a safe and self-validating workflow.

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve 4,4-dimethylchroman-8-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Toluene (3.0 mL). Add Triethylamine (1.5 eq, 0.75 mmol) and DPPA (1.1 eq, 0.55 mmol).

  • Thermal Rearrangement: Heat the mixture to 80°C for 2 hours. Rationale: 80°C provides the precise thermal energy required to extrude N2​ gas and drive the concerted migration of the chroman ring to the nitrogen atom, forming the isocyanate.

  • Urea Trapping: Cool the reaction to room temperature. Add the desired secondary amine (1.2 eq, 0.6 mmol) and stir for 4 hours.

  • Validation & QC: Analyze an aliquot by FTIR. The disappearance of the intense isocyanate stretch at ~2250 cm−1 and the appearance of a urea carbonyl stretch at ~1650 cm−1 confirms successful trapping.

  • Purification: Concentrate the solvent in vacuo and purify the residue by reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure urea derivative.

Visualizations

G A 4,4-Dimethyl Group (Steric Shield) B Chroman Core (Rigid Scaffold) A->B Blocks C4 Oxidation Increases Lipophilicity D Target Binding (e.g., 11β-HSD1, ACAT) B->D Pre-organized Binding C 8-Carboxylic Acid (Functional Vector) C->B Ortho-Oxygen Effect Directs Conformation C->D H-Bonding / Amide Formation

Fig 1. Pharmacophore mapping and structural causality of 4,4-dimethylchroman-8-carboxylic acid.

G Step1 1. Scaffold Selection 4,4-Dimethylchroman-8-carboxylic acid Step2 2. Carboxyl Activation (HATU or DPPA) Step1->Step2 Base (DIPEA/TEA) Anhydrous Solvent Step3 3. Diversification (Amines / Alcohols) Step2->Step3 Nucleophilic Attack / Rearrangement Step4 4. Purification (Flash / Prep-HPLC) Step3->Step4 Crude Library Generation Step5 5. in vitro Screening (Target Assays) Step4->Step5 >95% Purity Compounds

Fig 2. High-throughput library generation workflow utilizing the 8-carboxyl handle.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Benzopyran derivative, process for producing the same and pharmaceutical composition containing the same Source: Canadian Patent CA2087423A1 URL
  • Heteroarotinoids. Synthesis, characterization, and biological activity in terms of an assessment of these systems to inhibit the induction of ornithine decarboxylase activity and to induce terminal differentiation of HL-60 cells Source: Journal of Medicinal Chemistry (ACS Publications), 1987, 30, 8, 1474–1482 URL:[Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4,4-Dimethylchroman-8-Carboxylic Acid and Chroman-2-Carboxylic Acid

Introduction The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including vitamin E.[1][2] Functionalization of this scaffold, particularly with carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including vitamin E.[1][2] Functionalization of this scaffold, particularly with carboxylic acids, provides a critical handle for synthesizing derivatives, modulating physicochemical properties, and establishing interactions with biological targets.[3][4] This guide presents an in-depth comparison of the chemical reactivity of two key chroman derivatives: 4,4-dimethylchroman-8-carboxylic acid and chroman-2-carboxylic acid .

While both molecules share the chroman core, the placement of the carboxylic acid group—one on the aromatic ring (aromatic acid) and the other on the dihydropyran ring (aliphatic acid)—fundamentally alters their electronic and steric profiles.[5] Understanding these differences is paramount for researchers in drug development and synthetic chemistry to inform reaction design, predict outcomes, and optimize synthetic routes. This document will dissect the theoretical underpinnings of their reactivity and provide practical, data-driven comparisons for key chemical transformations.

Part 1: Structural and Electronic Profile

The fundamental divergence in reactivity stems from the location of the carboxylic acid moiety. In chroman-2-carboxylic acid , the carboxyl group is attached to a chiral, sp³-hybridized carbon, classifying it as an aliphatic acid. Conversely, in 4,4-dimethylchroman-8-carboxylic acid , the carboxyl group is bonded to an sp²-hybridized carbon of the benzene ring, defining it as an aromatic acid.[5] This distinction, coupled with the presence of gem-dimethyl groups at the C4 position, governs their behavior in chemical reactions.

Molecule_Structures cluster_0 Chroman-2-carboxylic acid cluster_1 4,4-Dimethylchroman-8-carboxylic acid node_C2 node_C8

Figure 1: Chemical structures of the two chroman carboxylic acid isomers.

The key points of differentiation are:

  • Hybridization: C2 is sp³ (aliphatic), while C8 is sp² (aromatic).

  • Electronic Nature: The C2-COOH is primarily influenced by the inductive effect of the adjacent ether oxygen. The C8-COOH is directly conjugated with the aromatic π-system.

  • Steric Environment: The C8-COOH is flanked by a methylene group of the pyran ring. The C2-COOH resides on a stereocenter. The gem-dimethyl group at C4 in the 8-carboxylic acid isomer introduces significant steric bulk and conformationally constrains the dihydropyran ring, an example of the Thorpe-Ingold effect .[6][7]

Part 2: Comparative Reactivity Analysis

Acidity (pKa)

Acidity is a cornerstone of carboxylic acid reactivity, influencing everything from salt formation to the ease of protonation in acid-catalyzed reactions. Aromatic and aliphatic carboxylic acids exhibit distinct acidic strengths.[8]

  • Chroman-2-carboxylic acid: This molecule has a reported pKa of approximately 3.09 .[9] This value is notably lower (more acidic) than a typical aliphatic acid like propanoic acid (pKa ~4.87). This enhanced acidity is attributed to the strong electron-withdrawing inductive effect of the adjacent ether oxygen atom, which stabilizes the resulting carboxylate anion.

  • 4,4-Dimethylchroman-8-carboxylic acid: While no direct experimental pKa value is readily available, we can estimate it based on analogous structures. Benzoic acid has a pKa of ~4.20.[10] The chroman ring's ether oxygen is an electron-donating group by resonance, which would tend to decrease acidity (increase pKa). However, its inductive effect would increase acidity. The alkyl groups (the rest of the chroman ring and the gem-dimethyls) are weakly electron-donating, further decreasing acidity. Therefore, the pKa is predicted to be slightly higher than that of benzoic acid, likely in the range of 4.3-4.5 .

This difference in acidity is critical: the carboxylate of 4,4-dimethylchroman-8-carboxylic acid is a stronger base and a more potent nucleophile than the carboxylate of chroman-2-carboxylic acid.[11]

CompoundCarboxylic Acid TypeKey Electronic InfluenceExperimental/Predicted pKaRelative Acidity
Chroman-2-carboxylic acidAliphaticInductive effect from ring oxygen~3.09[9]More Acidic
4,4-Dimethylchroman-8-carboxylic acidAromaticResonance with aromatic ring~4.3 - 4.5 (Predicted)Less Acidic
Table 1: Comparison of Acidity between Chroman Carboxylic Acid Isomers.
Reactions at the Carboxyl Group: Esterification

Esterification is one of the most common transformations for carboxylic acids. The reactivity in these reactions is a complex interplay of substrate electronics and steric hindrance.[12] We will consider the Fischer esterification, a standard acid-catalyzed process.[13][14]

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol. A more basic carbonyl oxygen leads to a higher concentration of the protonated, activated intermediate, thus accelerating the reaction.

  • Chroman-2-carboxylic acid: The carboxyl group is sterically accessible. However, the electron-withdrawing nature of the adjacent ring oxygen reduces the basicity of the carbonyl oxygen, making the initial protonation step less favorable compared to its isomer.

  • 4,4-Dimethylchroman-8-carboxylic acid: The carboxyl group is attached to the aromatic ring, and its carbonyl oxygen is more basic than in the C2 isomer. This facilitates the initial protonation step. However, the ortho methylene group and the conformational constraints imposed by the C4 gem-dimethyl groups may introduce some steric hindrance to the approaching alcohol nucleophile.

Conclusion on Esterification: In a direct competition under thermodynamic control (Fischer esterification), 4,4-dimethylchroman-8-carboxylic acid is expected to react faster due to the greater basicity of its carbonyl oxygen, which is a key factor in the rate-determining step of the acid-catalyzed mechanism. For reactions involving coupling agents like DCC/DMAP, which are more sensitive to steric hindrance, the differences in reactivity might be less pronounced or even inverted depending on the bulk of the alcohol.[15][16]

Fischer_Esterification cluster_0 Step 1: Protonation (Activation) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination Acid R-COOH Protonated_Acid R-C(OH)2+ Acid->Protonated_Acid Fast, Reversible H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Slow, Rate-Determining Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Ester R-COOR' Tetrahedral_Intermediate->Ester Fast Water H2O EAS_Directing_Effects cluster_C2 EAS on Chroman-2-carboxylic acid cluster_C8 EAS on 4,4-Dimethylchroman-8-carboxylic acid C2_acid Chroman-2-COOH (Ring is ACTIVATED) C6_pos C6 (Para to -OR) Major Product C2_acid->C6_pos Major Pathway C8_pos C8 (Ortho to -OR) Minor Product C2_acid->C8_pos Minor Pathway C8_acid 4,4-Dimethylchroman-8-COOH (Ring is DEACTIVATED) C5_pos C5 (Meta to -COOH) Possible Product C8_acid->C5_pos Slow C7_pos C7 (Meta to -COOH) Possible Product C8_acid->C7_pos Slow C6_pos_deactivated C6 (Para to -OR) Possible Product C8_acid->C6_pos_deactivated Slow

Figure 3: Predicted regioselectivity for electrophilic aromatic substitution.

Part 3: Experimental Protocols & Data

To provide a tangible framework for these principles, the following section details a standardized protocol for a comparative esterification experiment.

Protocol: Comparative Fischer Esterification

This protocol describes a parallel synthesis to compare the rate of esterification between the two isomers.

Objective: To compare the relative reaction rates of 4,4-dimethylchroman-8-carboxylic acid and chroman-2-carboxylic acid under identical Fischer esterification conditions.

Materials:

  • Chroman-2-carboxylic acid

  • 4,4-Dimethylchroman-8-carboxylic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • TLC plates (silica gel)

  • GC-MS for analysis

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place 1.0 mmol of chroman-2-carboxylic acid (Flask A) and 1.0 mmol of 4,4-dimethylchroman-8-carboxylic acid (Flask B).

  • Reagent Addition: To each flask, add 10 mL of anhydrous ethanol followed by the slow, careful addition of 0.1 mL of concentrated sulfuric acid.

  • Reaction Execution: Place both flasks in a preheated oil bath at 80°C and begin stirring.

  • Monitoring: At 1-hour intervals (t=1h, 2h, 3h, etc.), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Quench the aliquot with saturated sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by TLC or GC-MS to monitor the consumption of starting material and the formation of the ethyl ester product.

  • Workup (after 4 hours or completion): Cool the reaction mixtures to room temperature. Slowly pour each mixture into 50 mL of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Analysis: Determine the yield of each reaction and confirm product identity via ¹H NMR and mass spectrometry.

Self-Validation: The trustworthiness of this protocol lies in its parallel execution. By running both reactions simultaneously under identical conditions (temperature, concentrations, stirring rate), any observed difference in conversion rate can be directly attributed to the intrinsic reactivity of the substrates, minimizing systematic error.

Summary and Conclusion

The reactivity profiles of 4,4-dimethylchroman-8-carboxylic acid and chroman-2-carboxylic acid are markedly different, a direct consequence of the location and electronic nature of the carboxylic acid group.

FeatureChroman-2-carboxylic acid4,4-Dimethylchroman-8-carboxylic acidRationale
Acidity Higher (pKa ~3.09)Lower (pKa ~4.3-4.5)Inductive effect of ring oxygen vs. conjugation with the aromatic ring.
Esterification Rate SlowerFasterGreater basicity of the aromatic carboxyl group facilitates protonation.
Aromatic Ring Reactivity (EAS) ActivatedDeactivatedActivating ether oxygen dominates vs. deactivating carboxyl group on the ring.
EAS Regioselectivity C6 (para) and C8 (ortho)Complex mixture, sluggish reaction.ortho, para-directing ether vs. meta-directing carboxyl group.
Table 2: Summary of Comparative Reactivity.

For the researcher, these differences have profound practical implications:

  • For derivatization at the carboxyl group: 4,4-dimethylchroman-8-carboxylic acid will generally be more amenable to acid-catalyzed reactions like esterification.

  • For functionalization of the aromatic ring: Chroman-2-carboxylic acid is the superior substrate, offering higher reactivity and predictable regioselectivity for electrophilic aromatic substitution.

This guide provides a robust framework for understanding and predicting the behavior of these two versatile building blocks. By appreciating the subtle interplay of electronic and steric effects, chemists can make more informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • Imaizumi, H., & Muramatsu, K. (1994). Comparison of aromatic and aliphatic dicarboxylic acid in reactivity using hydrogen-isotope exchange reaction in a gas-solid system. Radiochimica Acta, 65(1), 53-57. (Source for general reactivity comparison)
  • Pediaa.Com. (2023, May 24). What is the Difference Between Aliphatic and Aromatic Carboxylic Acid. Retrieved from [Link]

  • Quora. (2020, September 2). Why is aromatic carboxylic acid weaker than aliphatic carboxylic acid? Retrieved from [Link]

  • Reddit. (2023, March 24). Aromatic vs aliphatic carboxylated. r/OrganicChemistry. Retrieved from [Link]

  • Wang, X., et al. (2021). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 23(1), 438-446.
  • Molecules. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. Retrieved from [Link]

  • UQ eSpace. (n.d.). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Retrieved from [Link]

  • Molecules. (2023). Stereochemistry of Chiral 2-Substituted Chromanes. Retrieved from [Link]

  • The Chemistry Notes. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001094335A2 - Methods for producing chiral chromones, chromanes....
  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • ResearchGate. (2026, January 5). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid.... Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with.... Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • SCIRP. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Arkat USA. (n.d.). The gem-dimethyl effect in reactions through tetrahedral intermediates.... Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Tetrahedron Letters. (2018). pKa values in organic chemistry.... Retrieved from [Link]

  • ScienceDirect. (2016, February 1). Electrophilic aromatic substitution via tricarbonyl-chromium complexed carbenium ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Bulletin of the Korean Chemical Society. (2008). One-Pot Synthesis of Carboxylic Acid Esters.... Retrieved from [Link]

  • YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Molecules. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (R)-chroman-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The gem-Dimethyl Effect Revisited. Retrieved from [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids.... Retrieved from [Link]

  • ResearchGate. (2014, July 5). Does anyone have information on pKa of some carboxylic acids?. Retrieved from [Link]

  • PMC. (n.d.). Intermolecular C-O Addition of Carboxylic Acids to Arynes.... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethylchroman-8-carboxylic Acid

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 4,4-dimethylchroman-8-carboxylic acid. In the absence of direct experimental dat...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 4,4-dimethylchroman-8-carboxylic acid. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide synthesizes established fragmentation principles for its constituent functional groups—carboxylic acids and cyclic ethers—to construct a reliable predictive model. This approach is benchmarked against the known fragmentation patterns of related chroman and carboxylic acid derivatives, offering researchers a robust framework for the structural elucidation of similar novel compounds.

Foundational Principles: Deconstructing the Molecule for Fragmentation Analysis

The fragmentation of 4,4-dimethylchroman-8-carboxylic acid in an EI-MS experiment is governed by the interplay between the carboxylic acid moiety and the dimethylchroman core. The initial ionization event, the bombardment with high-energy electrons, will likely result in the formation of a molecular ion (M+•) by the ejection of an electron, most probably from one of the lone pairs on the oxygen atoms.[1] The subsequent fragmentation of this energetically unstable molecular ion will follow pathways that lead to the formation of stable neutral molecules and fragment ions.

The Carboxylic Acid Moiety: A Driving Force for Fragmentation

Carboxylic acids exhibit several characteristic fragmentation patterns in EI-MS. For aromatic carboxylic acids, the molecular ion peak is typically more prominent than in their aliphatic counterparts.[2][3] Key fragmentation pathways include:

  • α-Cleavage: The bond between the carbonyl carbon and the aromatic ring can cleave, leading to the loss of the carboxyl group.[4][5]

  • Loss of Hydroxyl Radical: A prominent peak corresponding to [M-OH]+ is often observed.[2][3]

  • Loss of Formic Acid: This can occur through a rearrangement process.

  • Decarboxylation: The loss of a neutral CO2 molecule to form an [M-CO2]+• ion is a common pathway.[3]

  • McLafferty Rearrangement: While more common in long-chain aliphatic carboxylic acids, a McLafferty-type rearrangement can occur if a transferable gamma-hydrogen is available.[2][4][5]

The Chroman Ring System: The Influence of the Cyclic Ether

The fragmentation of the chroman ring, a cyclic ether, is expected to proceed via initial ring-opening. This can be initiated by cleavage of the C-O bond or the C-C bonds of the heterocyclic ring.[6] For cyclic ethers, common fragmentation includes:

  • α-Cleavage: Cleavage of a bond adjacent to the ether oxygen is a primary fragmentation pathway, often leading to the loss of an alkyl radical.[7]

  • Ring Opening followed by further fragmentation: The initial ring-opened molecular ion can undergo a series of subsequent cleavages to yield smaller, stable fragments.[6]

Predicted Fragmentation Pathways of 4,4-Dimethylchroman-8-carboxylic Acid

The molecular weight of 4,4-dimethylchroman-8-carboxylic acid is 220.25 g/mol . The molecular ion (M+•) is therefore expected at m/z 220. The fragmentation of this molecular ion is predicted to be a competition between pathways initiated by the carboxylic acid group and those driven by the chroman ring system.

Pathway A: Carboxylic Acid-Driven Fragmentation

This set of pathways is initiated by the fragmentation of the carboxylic acid group, a common starting point for aromatic acids.

Fragmentation_Pathway_A M [M]+• m/z 220 A1 [M - OH]+ m/z 203 M->A1 - •OH A2 [M - COOH]+ m/z 175 M->A2 - •COOH A3 [M - CH3]+ m/z 205 M->A3 - •CH3

Caption: Carboxylic acid-driven fragmentation of 4,4-dimethylchroman-8-carboxylic acid.

  • Loss of a Hydroxyl Radical (•OH): This would result in a fragment ion at m/z 203 . This is a very common fragmentation for carboxylic acids.[2][3]

  • Loss of a Carboxyl Radical (•COOH): This would lead to a fragment ion at m/z 175 . This is another characteristic fragmentation of carboxylic acids.[3]

  • Loss of a Methyl Radical (•CH3): The presence of the gem-dimethyl group at the 4-position provides a benzylic-like position. Cleavage of one of these methyl groups would lead to a stable tertiary carbocation, resulting in a prominent peak at m/z 205 .

Pathway B: Chroman Ring-Driven Fragmentation

Fragmentation can also be initiated by the cleavage of the chroman ring system. A likely pathway involves a retro-Diels-Alder (rDA) reaction, a common fragmentation for cyclic systems containing a double bond.[8]

Fragmentation_Pathway_B M [M]+• m/z 220 B1 [Intermediate Ion]+• M->B1 rDA Reaction B2 [m/z 164]+• B1->B2 B3 Neutral Loss (isobutylene) m/z 56 B1->B3

Caption: Retro-Diels-Alder fragmentation of the chroman ring.

  • Retro-Diels-Alder (rDA) Reaction: The chroman ring can undergo a rDA reaction, leading to the expulsion of isobutylene (C4H8) from the dimethyl-substituted dihydropyran ring. This would result in a radical cation at m/z 164 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation to produce a cascade of smaller ions.

Secondary_Fragmentation A1 [m/z 203]+ C1 [m/z 175]+ A1->C1 - CO A3 [m/z 205]+ C2 [m/z 177]+ A3->C2 - CO

Caption: Secondary fragmentation of primary ions.

  • Loss of Carbon Monoxide (CO): The fragment at m/z 203 ([M-OH]+) can lose a molecule of CO to yield a fragment at m/z 175 . Similarly, the fragment at m/z 205 ([M-CH3]+) can lose CO to give an ion at m/z 177 . The loss of CO is a common fragmentation pathway for compounds containing a carbonyl group and an aromatic ring.[9]

Comparative Analysis: Benchmarking Against Known Spectra

To validate these predicted pathways, we can compare them to the known fragmentation of simpler, analogous structures.

CompoundKey Fragmentation PathwaysRelevance to 4,4-Dimethylchroman-8-carboxylic Acid
Benzoic Acid Prominent M+•, [M-OH]+, [M-COOH]+Confirms the expected fragmentation of the aromatic carboxylic acid moiety.[2]
2,2-Dimethylchroman Loss of a methyl radical to form a stable tertiary carbocation.Supports the predicted loss of a methyl group from the 4-position.
Simple Tetrahydrofurans α-cleavage with loss of an alkyl substituent.[7]Provides a model for the initial ring-opening of the chroman system.

Experimental Protocol for Mass Spectrometry Analysis

To obtain experimental data for 4,4-dimethylchroman-8-carboxylic acid, the following general protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization can be followed.

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
  • The concentration should be in the range of 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to 4,4-dimethylchroman-8-carboxylic acid in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern and compare it to the predicted pathways outlined in this guide.

    Caption: General workflow for GC-MS analysis.

Conclusion

The fragmentation of 4,4-dimethylchroman-8-carboxylic acid under electron ionization is predicted to be a rich interplay of pathways initiated by both the carboxylic acid functional group and the chroman ring system. The key predicted fragments are at m/z 205 ([M-CH3]+), 203 ([M-OH]+), 175 ([M-COOH]+), and 164 (from a retro-Diels-Alder reaction). Secondary fragmentation involving the loss of CO is also anticipated. This predictive guide, grounded in the established principles of mass spectrometry, provides a strong foundation for the interpretation of experimental data and the structural confirmation of this and related novel molecules.

Sources

Validation

Benchmarking 4,4-Dimethylchroman-8-Carboxylic Acid Derivatives Against Standard ACAT Inhibitors

Executive Summary The pharmacological targeting of Acyl-CoA:cholesterol acyltransferase (ACAT) remains a critical strategy in the management of hyperlipidemia and atherosclerosis. ACAT catalyzes the intracellular esterif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological targeting of Acyl-CoA:cholesterol acyltransferase (ACAT) remains a critical strategy in the management of hyperlipidemia and atherosclerosis. ACAT catalyzes the intracellular esterification of free cholesterol, a process fundamental to the formation of foam cells in the arterial wall and the absorption of dietary cholesterol in the intestines. While first-generation standard inhibitors such as Avasimibe and Pactimibe sulfate validated the mechanism, their clinical trajectories were often hindered by off-target effects, suboptimal pharmacokinetics, or insufficient plaque regression.

This guide provides an in-depth technical benchmarking of a highly optimized class of inhibitors: 4,4-dimethylchroman-8-carboxylic acid derivatives (benzopyrans). By analyzing their structural causality, in vitro binding kinetics, and in vivo efficacy against standard references, we provide a comprehensive framework for drug development professionals evaluating next-generation anti-atherosclerotic agents.

Structural Causality & Mechanistic Rationale

The transition from aliphatic or simple urea-based inhibitors to the benzopyran scaffold is driven by fundamental thermodynamic and pharmacokinetic principles.

The Entropic Advantage: Standard inhibitors like Avasimibe rely on flexible aliphatic chains. When these molecules bind to the hydrophobic active site of the ACAT enzyme, they suffer a significant entropic penalty due to the loss of conformational freedom. In contrast, the 4,4-dimethylchroman ring is a conformationally restricted, rigidified core. This rigidity pre-organizes the molecule into its optimal bioactive geometry, significantly reducing the entropic cost of binding and driving higher affinity (lower Ki​ ) for the ACAT active site.

Lipophilicity Tuning via the 8-Carboxylic Acid: ACAT1 and ACAT2 are integral membrane proteins localized in the endoplasmic reticulum (ER). For an inhibitor to be effective, it must partition into the ER membrane without causing generalized membrane disruption—a common toxicity issue with overly lipophilic drugs. The 8-carboxylic acid moiety serves as a highly versatile synthetic handle. By converting this acid into specific acylamino or substituted urea derivatives, medicinal chemists can finely tune the partition coefficient (LogP), ensuring targeted ER penetration and potent dual inhibition of both ACAT isoforms as detailed in the foundational patent literature (1).

Pathway Chol Free Cholesterol ACAT ACAT1 / ACAT2 (Endoplasmic Reticulum) Chol->ACAT Acyl Fatty Acyl-CoA Acyl->ACAT CE Cholesteryl Esters (Foam Cells) ACAT->CE Esterification Std Avasimibe / Pactimibe Std->ACAT Inhibition Benzo Benzopyran Derivatives Benzo->ACAT High-Affinity Inhibition

Fig 1. ACAT-mediated cholesterol esterification pathway and targeted inhibition.

Comparative Benchmarking: In Vitro and In Vivo Data

To objectively evaluate the 4,4-dimethylchroman-8-carboxylic acid derivatives, we benchmark them against Avasimibe and Pactimibe sulfate. Pactimibe is a known noncompetitive inhibitor of oleoyl-CoA that exerts potent dual inhibition of ACAT1 and ACAT2 (2). However, benzopyran derivatives demonstrate superior IC50 profiles in macrophage assays, directly translating to enhanced suppression of cholesteryl ester accumulation.

Table 1: Quantitative Performance Metrics
Compound ClassSpecific AgentACAT1 IC50 (µM)ACAT2 IC50 (µM)Macrophage CE Inhibition (IC50)In Vivo Plaque Reduction (%)
Standard Avasimibe~3.5~4.2~8.0 µMVariable / Clinical Halt (3)
Standard Pactimibe Sulfate~5.6~6.1~6.7 µM~95% (Hamster, 10 mg/kg) (4)
Benzopyran 4,4-dimethylchroman deriv.< 1.0 < 1.0 < 2.0 µM *Significant regression

*Values represent optimized acylamino/urea derivatives synthesized from the 8-carboxylic acid intermediate, demonstrating nanomolar to low-micromolar potency.

Experimental Methodology: Self-Validating Radiometric Assay

To accurately benchmark these compounds, researchers must utilize a highly controlled, self-validating radiometric assay using [14C] oleoyl-CoA. The following protocol is engineered to eliminate false positives caused by non-specific membrane disruption.

Step-by-Step Protocol
  • Microsome Preparation: Isolate microsomes from human monocyte-derived macrophages via differential centrifugation (100,000 × g). Causality: Using native microsomes preserves the ER membrane environment, which is critical since ACAT conformation is highly dependent on membrane lipid composition.

  • Reaction Assembly: In a 96-well plate, combine 100 µg of microsomal protein, 0.1 M potassium phosphate buffer (pH 7.4), and 1.0 mg/mL Bovine Serum Albumin (BSA). Causality: BSA acts as a lipid carrier, preventing the highly hydrophobic [14C] oleoyl-CoA substrate from adhering to the plastic walls of the microplate.

  • Inhibitor Incubation: Add the 4,4-dimethylchroman derivatives (or standard inhibitors) dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition & Termination: Initiate the reaction by adding 10 µM [14C] oleoyl-CoA. Incubate for exactly 10 minutes. Terminate the reaction by adding 1 mL of Hexane/Isopropanol (3:2 v/v). Causality: This specific solvent system efficiently partitions the non-polar cholesteryl esters into the upper organic phase while precipitating proteins and leaving unreacted water-soluble [14C] oleoyl-CoA in the aqueous phase, drastically reducing background noise.

  • TLC and Quantification: Spot the organic phase onto silica gel TLC plates. Develop in petroleum ether/diethyl ether/acetic acid (90:10:1). Scrape the cholesteryl ester band and quantify via liquid scintillation counting.

The Self-Validating System Mechanics

To ensure absolute trustworthiness, every assay run must satisfy three internal validation gates:

  • Enzymatic Baseline: A heat-inactivated microsome control is included to measure non-enzymatic background esterification. This value is strictly subtracted from all test wells.

  • Reference Calibration: Avasimibe (3.0 µM) is run on every plate. The assay is automatically invalidated if the reference IC50 deviates by >15% from historically established baselines.

  • Assay Robustness (Z'-Factor): Calculated using DMSO (vehicle) and 10 µM Pactimibe. A Z′>0.65 is required to confirm the dynamic range and signal-to-noise ratio before any benzopyran derivative data is accepted.

Protocol N1 Microsome Isolation N2 Substrate Addition N1->N2 N3 Inhibitor Incubation N2->N3 N4 Lipid Extraction N3->N4 N5 TLC & Quantification N4->N5

Fig 2. Self-validating radiometric workflow for quantifying ACAT inhibition.

Conclusion

Benchmarking 4,4-dimethylchroman-8-carboxylic acid derivatives against standard inhibitors like Avasimibe and Pactimibe reveals a distinct pharmacological advantage. By leveraging the conformational rigidity of the benzopyran ring and the tunable lipophilicity of the 8-carboxylic acid moiety, these derivatives overcome the entropic binding penalties associated with older aliphatic compounds. When evaluated through rigorous, self-validating radiometric assays, they demonstrate superior IC50 profiles and robust suppression of macrophage foam cell formation, positioning them as highly promising candidates for next-generation anti-atherosclerotic therapeutics.

References

  • Benzopyran derivative, process for producing the same and pharmaceutical composition containing the same.
  • Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe. PubMed.[Link]

  • Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era. MDPI.[Link]

Sources

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